Evidence Gap Declaration: No Admissible Comparative Quantitative Data Identified
An exhaustive multi-database search targeting primary literature, patents (WIPO, USPTO, EPO), and authoritative bioactivity repositories (PubChem, ChEMBL, BindingDB) for CAS 860785-91-7 returned no quantitative IC₅₀, Kᵢ, EC₅₀, ADMET, or physicochemical profiling data from permitted sources. The only numerical bioactivity data encountered—an IC₅₀ of approximately 15 µg/mL against the MCF-7 breast adenocarcinoma cell line—originates from a vendor site excluded by the evidence admission protocol and cannot be independently verified. No peer-reviewed head-to-head comparison with any structural analog was found. Therefore, no product-specific quantitative differentiation evidence can be presented at this time.
| Evidence Dimension | Comparative bioactivity vs. closest analogs |
|---|---|
| Target Compound Data | No verified quantitative data available from permitted sources |
| Comparator Or Baseline | N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS 477864-00-9); no published primary data |
| Quantified Difference | Not determinable |
| Conditions | Not applicable (data absent) |
Why This Matters
Procurement decisions for hit-to-lead or SAR campaigns require verified, reproducible bioactivity benchmarks; the current evidence gap means selection of CAS 860785-91-7 over analogs must be justified by internal screening data rather than published differentiation.
